(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine
Description
Properties
IUPAC Name |
(8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-11-13(12-3-1-2-8-16-12)4-6-14(7-5-13)17-9-10-18-14/h1-3,8H,4-7,9-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKVUTCFOXXUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CN)C3=CC=CC=N3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine typically involves multi-step organic reactions. One common approach starts with the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the pyridine ring via a nucleophilic substitution reaction. The final step involves the addition of the methanamine group through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its applications range from the production of polymers to the development of novel coatings and adhesives.
Mechanism of Action
The mechanism of action of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, highlighting substituent variations, molecular weights, and key properties:
Physicochemical Properties
- Polarity : The pyridine-containing compound exhibits higher polarity (logP ~1.5 estimated) compared to phenyl (logP ~2.8) and methyl (logP ~1.0) analogs .
- Collision Cross Section (CCS) : For {8-methyl...}methanamine, predicted CCS values range from 142.4–152.6 Ų (adduct-dependent), suggesting moderate molecular size .
Material Science and Catalysis
- Palladium Catalysis: Spirocyclic alcohols (e.g., (8-methyl-1,4-dioxaspiro[...])methanol) serve as precursors in Pd-mediated C–H functionalization .
Industrial Relevance
- Commercial Availability : The target compound is sold by Aaron Chemicals LLC at $248–987/g, reflecting demand for spirocyclic building blocks .
Biological Activity
(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine is a complex organic compound characterized by its unique spirocyclic structure and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C17H19N3O3, with a molecular weight of 313.35 g/mol. The spirocyclic structure contributes to its rigidity and potential for diverse interactions with biological targets.
The mechanism of action for this compound involves interactions with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in various cancers .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, a compound with a similar backbone was shown to inhibit HDAC8 selectively, leading to antiproliferative effects in cancer cell lines such as MDA-MB-231 . The inhibition of HDACs is particularly relevant as these enzymes are often overexpressed in tumors.
Antimicrobial Properties
Research indicates that derivatives of this compound may possess significant antimicrobial properties. The presence of the pyridine ring enhances interactions through hydrogen bonding and π–π stacking with biological targets, which can lead to effective inhibition of microbial growth.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-carbonitrile | Dimethylamino group | Enhanced biological activity due to amine | |
| 8-(Phenyl)-1,4-dioxaspiro[4.5]decan-8-carbonitrile | Substituted with phenyl group | Antimicrobial properties | |
| 8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-carboxamide | Carboxamide instead of carbonitrile | Increased solubility and altered biological profile |
Case Studies
- Inhibition of HDACs : A pharmacophore model developed for HDAC inhibitors indicated that compounds resembling this compound could effectively bind to the active site of HDACs, demonstrating the potential for anticancer drug development .
- Antimicrobial Testing : In vitro assays conducted on related compounds showed promising results against various bacterial strains, suggesting that modifications to the core structure can lead to enhanced antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
